7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine
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Overview
Description
7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the reaction of 7-fluoro-1H-benzimidazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine: Similar structure but with the fluorine atom at the 6th position.
5-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine: Fluorine atom at the 5th position.
1-methyl-1H-1,3-benzodiazol-2-amine: Lacks the fluorine atom.
Uniqueness
7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
CAS No. |
1532228-68-4 |
---|---|
Molecular Formula |
C8H8FN3 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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